Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate

Übersicht

Beschreibung

Phosphatidic acid (PA), a phospholipid is a minor component of the phospholipid pool. It is made up of two fatty acids and a phosphate group and are covalently attached with the help of ester linkage to a glycerol molecule. PA is an important constituent of cell membranes.

Biochemische Analyse

Biochemical Properties

It is known that glycerophospholipids, such as this compound, act as regulators of various enzyme activities and can be used as biological markers to indicate pathological states .

Cellular Effects

It is known that phosphatidic acid (PA), a major component of cell membranes, has been implicated in many aspects of animal cell biochemistry and physiology, including cell proliferation and differentiation, cell transformation, tumor progression, and survival signaling .

Molecular Mechanism

It is known that phosphatidic acid (PA), a class of compounds to which this compound belongs, plays a key role in mTOR signaling in mammalian targets .

Biologische Aktivität

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate is a phospholipid derivative that exhibits various biological activities, making it a compound of interest in pharmaceutical and biomedical research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

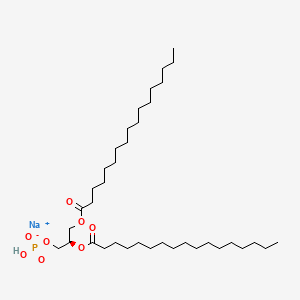

The compound is characterized by its unique structure, which includes a glycerol backbone with two heptadecanoyloxy groups and a phosphate moiety. The molecular formula is , and its molecular weight is approximately 436.6 g/mol. The presence of long-chain fatty acids contributes to its amphiphilic nature, which is critical for its biological functions.

This compound primarily functions through the following mechanisms:

- Membrane Interaction : The compound integrates into cellular membranes due to its lipid nature, influencing membrane fluidity and permeability.

- Signal Transduction : It has been shown to modulate signaling pathways associated with cell growth and differentiation. Specifically, it may activate protein kinase C (PKC) pathways, which are crucial for various cellular responses .

- Immune Modulation : There is evidence suggesting that this compound can enhance immune responses by activating specific immune cell types, such as T-cells and natural killer (NK) cells .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of the Bcl-2 family proteins .

Neuroprotective Effects

Research has also indicated neuroprotective effects in models of neurodegeneration. In animal studies, the compound exhibited the ability to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease . This suggests potential therapeutic applications in neurodegenerative disorders.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound.

- Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations after 48 hours of treatment .

- Neuroprotection in Alzheimer's Model :

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term effects and potential interactions with other pharmaceuticals.

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELRFKIVVBNTO-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677132 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154804-54-3 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.